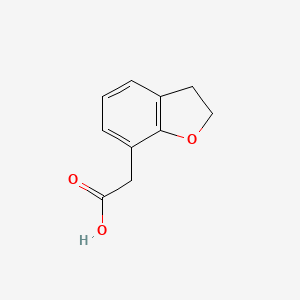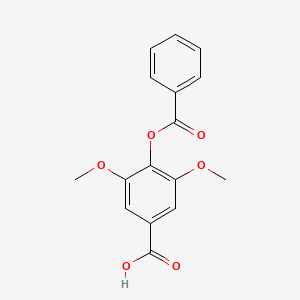
(R)-(+)-Higenamine Hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(+)-Higenamine Hydrobromide is a naturally occurring compound found in several plants, including Aconitum and Nelumbo nucifera. It is known for its pharmacological properties, particularly its role as a β-adrenergic receptor agonist. This compound has been traditionally used in Chinese medicine for the treatment of heart diseases, including heart failure, arrhythmia, and cardiac ischemia/reperfusion injury .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-Higenamine Hydrobromide typically involves the catalytic action of norcoclaurine synthase, which converts dopamine and 4-hydroxyphenylacetic acid into higenamine. The stereochemistry of the compound is regulated by the enzyme, resulting in the ®-isomer .
Industrial Production Methods
Industrial production of ®-(+)-Higenamine Hydrobromide often involves the extraction of the compound from natural sources, followed by purification processes. The extraction is usually performed using solvents like ethanol or methanol, and the purification is achieved through techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
®-(+)-Higenamine Hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can produce various alcohol derivatives .
科学的研究の応用
®-(+)-Higenamine Hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cellular processes, including apoptosis and oxidative stress.
Medicine: It has potential therapeutic applications in treating heart diseases, as well as anti-inflammatory and anti-apoptotic properties
Industry: The compound is used in the development of pharmaceuticals and nutraceuticals.
作用機序
®-(+)-Higenamine Hydrobromide exerts its effects primarily through the β-adrenergic receptor pathway. It mimics the action of catecholamines, leading to increased heart rate and improved cardiac output. The compound also activates several signaling pathways, including the PI3K/AKT cascade and the LKB1/AMPKα/Sirt1 pathway, which are involved in energy metabolism and cell survival .
類似化合物との比較
Similar Compounds
(S)-Higenamine: Another isomer of higenamine with similar pharmacological properties.
Norcoclaurine: A precursor in the biosynthesis of higenamine.
Catecholamines: Compounds like adrenaline and noradrenaline that share similar β-adrenergic receptor agonist activity
Uniqueness
®-(+)-Higenamine Hydrobromide is unique due to its specific stereochemistry, which influences its interaction with biological targets. This stereochemistry is crucial for its effectiveness as a β-adrenergic receptor agonist, making it distinct from other similar compounds .
特性
CAS番号 |
106032-52-4 |
|---|---|
分子式 |
C₁₆H₁₇NO₃·HBr |
分子量 |
271.318091 |
同義語 |
Hydrobromide (1:1) 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-[(4-Hydroxyphenyl)methyl]-_x000B_ |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





